molecular formula C8H6BrCl2FN2 B13479873 7-bromo-2-(chloromethyl)-5-fluoro-1H-1,3-benzodiazole hydrochloride

7-bromo-2-(chloromethyl)-5-fluoro-1H-1,3-benzodiazole hydrochloride

Cat. No.: B13479873
M. Wt: 299.95 g/mol
InChI Key: KPODDCAZHZNWON-UHFFFAOYSA-N
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Description

7-bromo-2-(chloromethyl)-5-fluoro-1H-1,3-benzodiazole hydrochloride is a heterocyclic compound that contains bromine, chlorine, and fluorine atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-(chloromethyl)-5-fluoro-1H-1,3-benzodiazole hydrochloride typically involves the halogenation of a benzodiazole precursor. The process may include the following steps:

    Halogenation: Introduction of bromine and fluorine atoms into the benzodiazole ring.

    Chloromethylation: Addition of a chloromethyl group to the benzodiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation and chloromethylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-(chloromethyl)-5-fluoro-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds through coupling reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogen atoms.

Scientific Research Applications

7-bromo-2-(chloromethyl)-5-fluoro-1H-1,3-benzodiazole hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: Used in the development of new pharmaceuticals due to its potential biological activities.

    Biological Studies: Investigated for its effects on various biological pathways and targets.

    Chemical Synthesis: Utilized as a building block in the synthesis of more complex molecules.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-bromo-2-(chloromethyl)-5-fluoro-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-2-(chloromethyl)-5-fluoro-1H-1,3-benzodiazole hydrochloride is unique due to its specific combination of halogen atoms and the benzodiazole scaffold. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H6BrCl2FN2

Molecular Weight

299.95 g/mol

IUPAC Name

4-bromo-2-(chloromethyl)-6-fluoro-1H-benzimidazole;hydrochloride

InChI

InChI=1S/C8H5BrClFN2.ClH/c9-5-1-4(11)2-6-8(5)13-7(3-10)12-6;/h1-2H,3H2,(H,12,13);1H

InChI Key

KPODDCAZHZNWON-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)CCl)Br)F.Cl

Origin of Product

United States

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